

# Application Notes and Protocols for $^{18}\text{F}$ -FDG Biodistribution Studies in Rodents

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## Compound of Interest

Compound Name: 2-Fluoro-2-deoxy-D-glucose

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## Introduction

[ $^{18}\text{F}$ ]-Fluorodeoxyglucose ( $^{18}\text{F}$ -FDG), a glucose analog, is the most widely used radiotracer in Positron Emission Tomography (PET) imaging for preclinical research. It allows for the non-invasive, quantitative assessment of glucose metabolism in vivo, providing critical insights into the physiological and pathological processes in rodent models of human diseases. The biodistribution of  $^{18}\text{F}$ -FDG is highly sensitive to experimental conditions. Therefore, standardized protocols are crucial for obtaining accurate, reproducible, and comparable data. These application notes provide a detailed protocol for conducting  $^{18}\text{F}$ -FDG biodistribution studies in rodents, from animal preparation to data analysis and presentation.

## Key Experimental Protocols

### I. Animal Preparation

Proper animal preparation is critical to minimize variability and enhance the quality of  $^{18}\text{F}$ -FDG PET imaging data. Key factors to control include diet, temperature, and anesthesia.<sup>[1][2][3][4]</sup>

#### 1. Fasting:

- Objective: To reduce endogenous blood glucose and insulin levels, thereby increasing  $^{18}\text{F}$ -FDG uptake in target tissues and reducing background signal from skeletal muscle.<sup>[1][5]</sup>

- Protocol: Fast rodents for 6-12 hours prior to 18F-FDG injection.[4][5][6] A 4-hour fast may be sufficient to achieve stable blood glucose levels.[3] Provide free access to water at all times. For neurological studies, fasting is particularly important as cerebral 18F-FDG uptake varies inversely with blood glucose levels.[3]

## 2. Warming:

- Objective: To minimize 18F-FDG uptake in brown adipose tissue (BAT), a common source of high background signal in rodents.[1][4][7]
- Protocol: House the animals in a temperature-controlled environment (30-34°C, the thermoneutral zone for mice) for at least 30 minutes before and during the 18F-FDG uptake period.[7][8] This can be achieved using a heating pad, warming cage, or by maintaining an elevated ambient room temperature.[1][7]

## 3. Blood Glucose Measurement:

- Objective: To ensure that blood glucose levels are within a normal range and to allow for potential correction of 18F-FDG uptake values.
- Protocol: Shortly before 18F-FDG injection, collect a small blood sample (e.g., from the tail vein) to measure blood glucose levels using a standard glucometer.[2] Normal fasting blood glucose in mice is typically between 106–278 mg/dL.[3]

# II. 18F-FDG Administration

## 1. Dosage:

- Mice: A typical injected dose of 18F-FDG is between 2-10 MBq (54-270 µCi).[7][9] The exact activity should be optimized based on the sensitivity of the PET scanner.
- Rats: A common dose for rats is 1.5 – 2 mCi.[10]

## 2. Administration Route:

- Intravenous (IV) Injection: This is the preferred route for rapid and complete delivery of the tracer into the bloodstream.[2][5] The lateral tail vein is the most common injection site. To aid injection, the tail can be warmed to dilate the veins.[11]

- Intraperitoneal (IP) Injection: While technically easier, IP injection results in slower absorption and potential retention of the tracer in the abdominal cavity.[5][12] Peak plasma concentration after IP injection is delayed compared to IV injection.[12] If used, a longer uptake period may be necessary.[12]

### III. Anesthesia

#### 1. Choice of Anesthetic:

- Isoflurane: This is the most recommended anesthetic for 18F-FDG PET studies.[1][4] It is typically administered at 1.5-2.5% in 100% oxygen.[5][10] Isoflurane has been shown to reduce 18F-FDG uptake in skeletal muscle and brown adipose tissue.[1][4]
- Ketamine/Xylazine: This combination should be used with caution as it can cause significant hyperglycemia, which can interfere with 18F-FDG biodistribution.[1][4]

#### 2. Anesthesia During Uptake:

- Maintaining anesthesia during the uptake period can help to reduce muscle activity and stress, leading to lower background signal.[2][3] However, for some neurological studies, allowing the animal to be conscious during the uptake period may be preferred to avoid the effects of anesthesia on brain metabolism.[2][12]

### IV. PET/CT Imaging

#### 1. Uptake Period:

- After 18F-FDG administration, an uptake period is required to allow for the tracer to distribute throughout the body and accumulate in tissues.
- A standard uptake period is 60 minutes for both IV and IP injections.[1][7][12] For IP injections, a longer uptake time of up to 90 minutes may be beneficial.[12]

#### 2. Image Acquisition:

- Position the anesthetized animal on the scanner bed.
- Acquire a CT scan for anatomical localization and attenuation correction.[10]

- Perform a static PET scan, typically for 10-30 minutes.[\[5\]](#)[\[12\]](#)
- For kinetic modeling, a dynamic scan can be performed, starting at the time of injection.[\[2\]](#)[\[3\]](#)

## V. Data Analysis

### 1. Image Reconstruction:

- Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D/MAP), including corrections for attenuation and scatter.[\[10\]](#)

### 2. Region of Interest (ROI) Analysis:

- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the CT images for various organs and tissues of interest.
- Quantify the radioactivity concentration in each ROI from the PET images.

### 3. Quantitative Metrics:

- Standardized Uptake Value (SUV): This is the most common semi-quantitative metric used in PET imaging. It normalizes the radioactivity concentration in a tissue to the injected dose and the animal's body weight.
  - $SUV = (\text{Radioactivity in ROI [MBq/mL]}) / (\text{Injected Dose [MBq]} / \text{Body Weight [g]})$
- Percent Injected Dose per Gram (%ID/g): This metric represents the percentage of the total injected dose that has accumulated in each gram of tissue.
  - $\%ID/g = (\text{Radioactivity in ROI [MBq/g]} / \text{Injected Dose [MBq]}) \times 100$

## Data Presentation

The following tables summarize typical <sup>18</sup>F-FDG biodistribution data in mice under different experimental conditions, expressed as Standardized Uptake Values (SUV). These values are illustrative and can vary based on the specific mouse strain, age, and experimental setup.

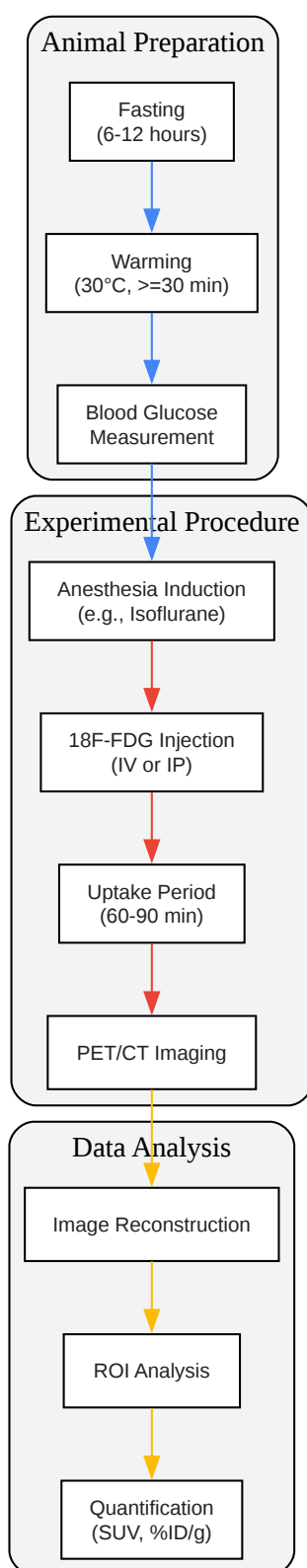
Table 1: Effect of Fasting and Warming on <sup>18</sup>F-FDG Biodistribution (SUV ± SD)[\[1\]](#)

Organ/Tissue	No Warming, No Fasting	Warming	Fasting	Warming & Fasting
Brown Adipose Tissue	4.9 ± 1.1	2.1 ± 0.5	3.3 ± 0.8	1.6 ± 0.4
Skeletal Muscle	2.0 ± 0.3	1.4 ± 0.2	1.4 ± 0.2	1.1 ± 0.1
Myocardium	1.7 ± 0.5	1.8 ± 0.4	1.5 ± 0.3	1.3 ± 0.2
Brain	1.5 ± 0.2	1.6 ± 0.2	1.7 ± 0.2	1.8 ± 0.3
Liver	0.8 ± 0.1	0.9 ± 0.1	0.8 ± 0.1	0.9 ± 0.1
Kidneys	1.2 ± 0.2	1.3 ± 0.2	1.2 ± 0.1	1.4 ± 0.2

Table 2: Effect of Anesthesia on 18F-FDG Biodistribution in Warmed and Fasted Mice (SUV ± SD)[1]

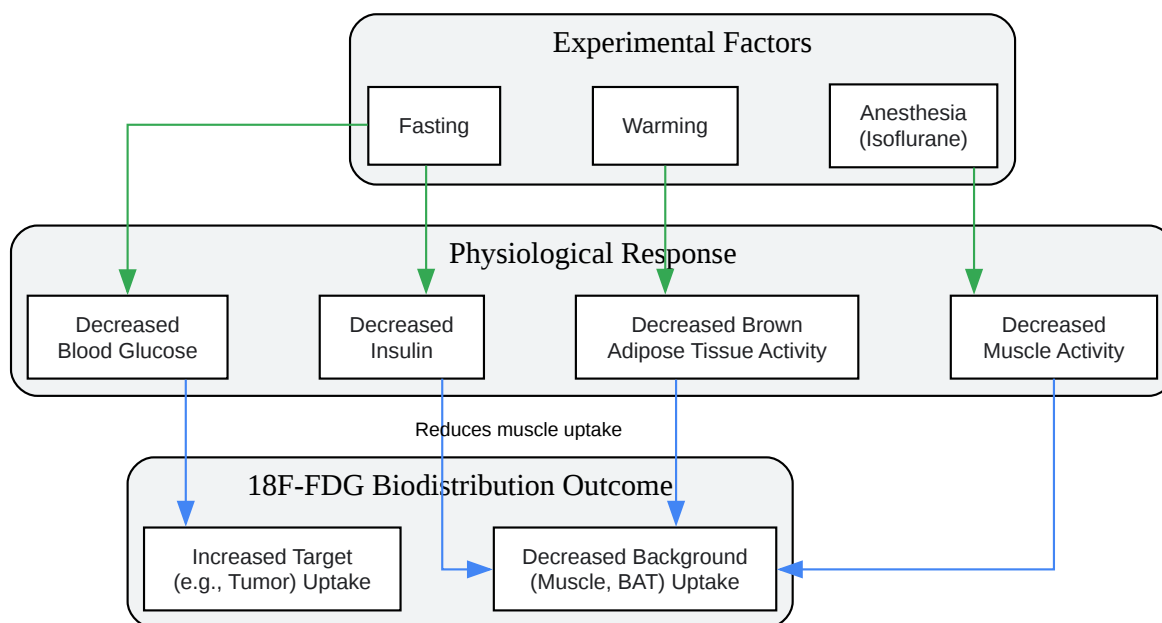
Organ/Tissue	No Anesthesia during Uptake	Isoflurane during Uptake
Brown Adipose Tissue	1.6 ± 0.4	0.4 ± 0.1
Skeletal Muscle	1.1 ± 0.1	0.7 ± 0.1
Myocardium	1.3 ± 0.2	5.5 ± 1.2
Brain	1.8 ± 0.3	1.7 ± 0.2
Liver	0.9 ± 0.1	1.5 ± 0.2
Kidneys	1.4 ± 0.2	1.9 ± 0.3

## Mandatory Visualizations



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Caption: Experimental workflow for  $^{18}\text{F}$ -FDG biodistribution studies in rodents.



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Caption: Logical relationships of experimental factors on 18F-FDG biodistribution.

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